Ethyl 2-(butanoylamino)-5-phenylthiophene-3-carboxylate
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Overview
Description
ETHYL 2-BUTANAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic compound belonging to the thiophene family. Thiophenes are five-membered heterocyclic compounds containing sulfur.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-BUTANAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as copper(II) salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the reaction conditions required for optimal production .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-BUTANAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
ETHYL 2-BUTANAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of ETHYL 2-BUTANAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application, but common targets include kinases and other signaling proteins .
Comparison with Similar Compounds
Similar Compounds
ETHYL 2-AMINO-5-PHENYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with an amino group instead of a butanamido group.
ETHYL 2-BUTYLTHIOPHENE-3-CARBOXYLATE: Similar structure but with a butyl group instead of a phenyl group.
Uniqueness
ETHYL 2-BUTANAMIDO-5-PHENYLTHIOPHENE-3-CARBOXYLATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its butanamido and phenyl groups contribute to its potential as a versatile compound in various applications .
Properties
Molecular Formula |
C17H19NO3S |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
ethyl 2-(butanoylamino)-5-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C17H19NO3S/c1-3-8-15(19)18-16-13(17(20)21-4-2)11-14(22-16)12-9-6-5-7-10-12/h5-7,9-11H,3-4,8H2,1-2H3,(H,18,19) |
InChI Key |
JPJAJKLCYRZVNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)NC1=C(C=C(S1)C2=CC=CC=C2)C(=O)OCC |
Origin of Product |
United States |
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